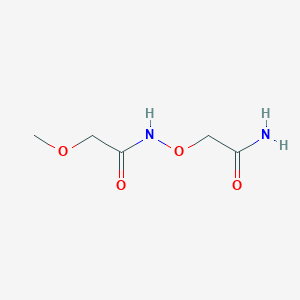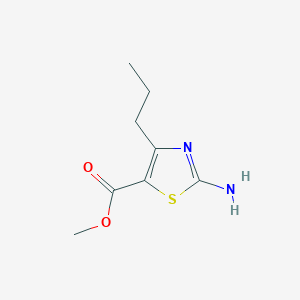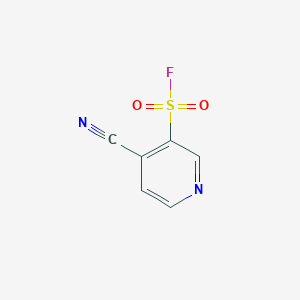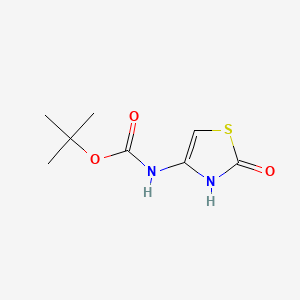
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an aminoethyl group and an ethyl group The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable imidazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the aminoethyl group.
科学的研究の応用
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features but lacking the aminoethyl and ethyl substitutions.
3-(2-aminoethyl)-5-methylimidazolidine-2,4-dione: A similar compound with a methyl group instead of an ethyl group.
5-(2-aminoethyl)-3-ethylimidazolidine-2,4-dione: A positional isomer with different substitution patterns.
Uniqueness
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and ethyl groups enhances its reactivity and potential for interaction with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H14ClN3O2 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H/t5-;/m0./s1 |
InChIキー |
AORUAXUXLLECSX-JEDNCBNOSA-N |
異性体SMILES |
CC[C@H]1C(=O)N(C(=O)N1)CCN.Cl |
正規SMILES |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)



![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)

![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)

![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)





